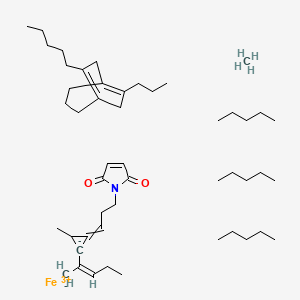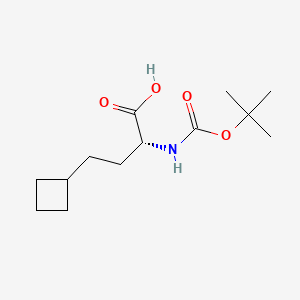
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, also known as TBPC, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a versatile compound due to its low toxicity, high solubility, and low volatility. TBPC has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects. It can also be used to synthesize other compounds, such as esters and amides, which are important in drug synthesis. tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme reaction. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in the study of biochemical and physiological effects, as it can be used to measure the effects of various compounds on the body.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is not fully understood. However, it is believed that the compound binds to various proteins in the body, altering their structure and function. This can lead to changes in the activity of enzymes, hormones, and other molecules, which can affect the body’s biochemical and physiological processes.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory effects and to reduce oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have anti-tumor effects, as it has been shown to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several advantages for use in lab experiments. It is a low-toxicity compound, with a low volatility and high solubility. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in lab experiments. It is not as stable as some other compounds and can degrade over time. In addition, it can be difficult to accurately measure the concentration of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a solution.
Zukünftige Richtungen
There are several potential future directions for the use of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate. One potential direction is to further explore its anti-tumor effects, as it has been shown to have potential anti-cancer properties. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to study the effects of various compounds on the body, as it can be used to measure the activity of enzymes, hormones, and other molecules. Finally, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to develop new drugs, as it can be used to synthesize various compounds.
Synthesemethoden
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is synthesized by the reaction of tert-butylchloroformate (TBCF) with 1H-pyrazol-3-ylazepane-1-carboxylic acid (PCA). The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction produces tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a yield of approximately 85%.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCEDVVICPVDR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)



![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)